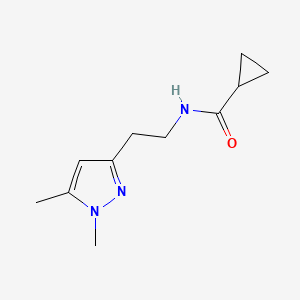

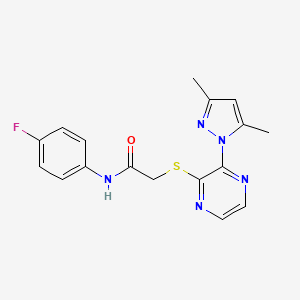

methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves complex reactions starting from basic aromatic compounds. A related compound, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, was synthesized from 3-amino-5,5-dimethylcyclohex-2-enone and the methyl esters of acyl(aroyl)pyruvic acids, showcasing the intricate steps involved in the synthesis of isoquinoline derivatives (Rudenko et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in the isoquinoline category, including methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is characterized by their isoquinoline core. The structure of a closely related compound, methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, was established by X-ray structural analysis, demonstrating the approaches used to elucidate the structure of such complex molecules (Rudenko et al., 2013).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, which are crucial for their functionalization and application in medicinal chemistry. The synthesis and reactions of isoquinoline derivatives, including halogenation, nucleophilic substitution, and cyclization, illustrate the chemical versatility of these compounds. The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, for instance, involves a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange, highlighting the types of chemical reactions these compounds can undergo (Dumont & Slegers, 2010).

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

A unified strategy for iron-catalyzed ortho-alkylation of carboxamides has been demonstrated, showcasing efficient routes for modifying aryl carboxamides, which could be relevant to the synthesis or modification of compounds like the one (Fruchey, Monks, & Cook, 2014). Additionally, research into the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclo-pentanetetrahydroisoquinolines provides insights into the structural modifications and potential applications of similar isoquinoline derivatives (Aghekyan et al., 2009).

Antitumor Activities

Isoquinoline derivatives have been synthesized and evaluated for their antitumor activities, indicating the potential therapeutic applications of such compounds. For instance, 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone exhibited significant antineoplastic activity in mice bearing L1210 leukemia (Liu, Lin, Penketh, & Sartorelli, 1995). This suggests that modifications on the isoquinoline structure, akin to the compound , could possess valuable biological activities.

Eigenschaften

IUPAC Name |

methyl 7-[(4-bromothiophene-2-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c1-22-16(21)19-5-4-10-2-3-13(6-11(10)8-19)18-15(20)14-7-12(17)9-23-14/h2-3,6-7,9H,4-5,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFADBKIUXJPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

![Tert-butyl 2-(hydroxymethyl)-2-[(prop-2-enoylamino)methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2485175.png)

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

![3-[(4-chlorophenyl)sulfonyl-methylamino]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B2485193.png)